5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile
Description
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile (referred to as SeTACN in studies) is a triazole-based carbonitrile derivative with a 4-methoxyphenyl substituent at position 5 and a nitrile group at position 4 of the triazole ring. This compound has garnered attention for its serotonergic activity, particularly its high binding affinity to the serotonin transporter (SERT) and multiple serotonin receptors (5-HT1A, 5-HT2A, 5-HT3), as demonstrated by molecular docking studies and in vivo behavioral assays . In mice, SeTACN exhibited dose-dependent antidepressant-like effects (0.1–20 mg/kg) in the forced swimming test (FST) without altering locomotor activity, suggesting specificity in its mechanism of action . Its SERT binding score (-9.9 kcal/mol) surpasses that of fluoxetine and serotonin, positioning it as a promising candidate for antidepressant drug development .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2H-triazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c1-15-8-4-2-7(3-5-8)10-9(6-11)12-14-13-10/h2-5H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRXUZBXDSNCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408097 | |
| Record name | 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39807-65-3 | |
| Record name | 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-(4-Hydroxyphenyl)-2H-1,2,3-triazole-4-carbonitrile.
Reduction: 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-amine.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₀H₈N₄O
- CAS Number : 928206-95-5
- Molecular Weight : 200.20 g/mol
- Structure : The compound features a triazole ring, which is known for its stability and ability to form coordination complexes with metals.
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that triazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced the viability of breast cancer cells in vitro by targeting specific signaling pathways involved in tumor growth.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its mechanism involves disrupting microbial cell membranes.
- Case Study : In a study conducted by researchers at a university laboratory, this compound showed potent activity against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this triazole derivative may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Case Study : A research group found that the compound reduced inflammation markers in animal models of arthritis.
Materials Science Applications
-
Coordination Chemistry :
- The ability of this compound to form stable complexes with transition metals has implications for developing new materials with tailored properties.
- Example : Complexes formed with copper or nickel have been explored for their potential use in catalysis and electronic applications.
-
Polymeric Materials :
- Incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.
- Case Study : Research has shown that polymers embedded with triazole derivatives exhibit improved resistance to thermal degradation compared to standard polymers.
Agricultural Chemistry Applications
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Pesticide Development :
- The unique structure of this compound offers potential as a scaffold for designing novel pesticides.
- Studies indicate its effectiveness in controlling pest populations while minimizing environmental impact.
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Plant Growth Regulators :
- Investigations are ongoing into the use of this compound as a plant growth regulator, promoting growth and enhancing resistance to stress factors.
- Case Study : Field trials have demonstrated improved crop yields when treated with formulations containing this triazole derivative.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile can vary depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Triazole-4-carbonitriles vary primarily in substituents at positions 1, 4, and 5 of the triazole ring, which influence their electronic properties and biological interactions. Key analogs include:
Electronic Effects :
- Chlorine (electron-withdrawing) in the chloro analog may reduce electron density, affecting receptor interactions .
- Hydroxyl groups in the dihydroxyphenyl derivative increase hydrophilicity, which could improve solubility but reduce blood-brain barrier permeability .
Key Findings :
Biological Activity
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This triazole derivative is noted for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₈N₄O
- CAS Number : 928206-95-5
- Molecular Weight : 188.20 g/mol
The compound features a triazole ring which is integral to its biological activity. The methoxy group on the phenyl ring enhances solubility and may influence the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
One of the notable activities of this compound is its ability to inhibit certain enzymes linked to disease processes:
- Acetylcholinesterase (AChE) Inhibition : Studies have demonstrated that derivatives of triazole compounds can act as potent inhibitors of AChE, which is relevant in the treatment of Alzheimer's disease. The inhibition constants (IC50) for related compounds have been reported as low as 0.13 µM, indicating strong potential for therapeutic applications .
- 15-Lipoxygenase (ALOX15) Inhibition : The compound has also been evaluated for its inhibitory effects on ALOX15, an enzyme implicated in inflammatory processes. Molecular docking studies suggest that this compound binds effectively within the enzyme's active site, potentially altering its activity and providing anti-inflammatory effects .
The mechanisms by which this compound exerts its biological effects include:
- Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals.
- Enzyme Binding : Structural studies indicate that the triazole ring fits well into enzyme active sites, facilitating competitive or non-competitive inhibition depending on the target enzyme.
- Cellular Protection : By reducing oxidative stress and inhibiting pro-inflammatory enzymes, this compound may protect cells from damage during pathological conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| AChE Inhibition | IC50 = 0.13 µM | |
| ALOX15 Inhibition | Effective binding observed |
Case Study: Neuroprotective Effects
In a recent study focusing on neuroprotection, this compound was shown to protect neuronal cells from hydrogen peroxide-induced toxicity. The compound's ability to inhibit AChE contributed to improved cell survival rates in vitro . These findings suggest potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
Q & A
What are the established synthetic routes for 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile, and how can reaction conditions be optimized to improve yield?
Basic : The compound is typically synthesized via cyclization reactions involving precursors like 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole derivatives and nitrile-containing reagents. A common method involves base-catalyzed condensation under reflux conditions .
Advanced : Yield optimization may require kinetic studies of intermediates, solvent polarity adjustments (e.g., switching from ethanol to DMF), or microwave-assisted synthesis to reduce reaction time. Contradictions in reported yields (e.g., 60% vs. 80%) can arise from impurities in starting materials; rigorous purification (e.g., column chromatography) and spectroscopic validation (¹H/¹³C NMR, IR) are critical .
How can spectral data (IR, Raman, NMR) resolve ambiguities in the structural assignment of this triazole derivative?
Basic : IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2249 cm⁻¹), while ¹H NMR confirms aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm) .
Advanced : Discrepancies in peak assignments (e.g., overlapping signals in crowded aromatic regions) can be addressed via 2D NMR (COSY, HSQC) or computational IR/Raman simulations (DFT). For example, DFT calculations match experimental vibrational modes to distinguish tautomeric forms .
What crystallographic techniques are recommended for resolving the solid-state structure of this compound?
Basic : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is standard. Key parameters include R-factor minimization (<5%) and validation via CCDC deposition .
Advanced : For twinned or low-resolution crystals, high-pressure data collection or synchrotron radiation may improve data quality. SHELXD/SHELXE pipelines enable robust phase determination in challenging cases .
How does this compound interact with biological targets like serotonin receptors?
Basic : Molecular docking studies suggest affinity for 5-HT1a/2a/3 receptors, driven by hydrogen bonding (e.g., triazole-N with Ser159 in 5-HT3) and π-π stacking with aromatic residues .
Advanced : In vivo behavioral assays (e.g., forced swim test in mice) and knockout models can validate mechanisms. Contradictions between docking predictions and experimental IC₅₀ values may arise from solvation effects or receptor flexibility, necessitating MD simulations .
What computational methods are effective in predicting the electronic and spatial properties of this compound?
Basic : DFT (e.g., B3LYP/6-31G**) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity, while ESP maps visualize charge distribution .
Advanced : QM/MM hybrid methods refine binding free energies in receptor-ligand complexes. Discrepancies between computed and experimental dipole moments may require basis set augmentation (e.g., 6-311++G**) .
How can synthetic byproducts or regioisomeric impurities be identified and mitigated?
Basic : HPLC-MS or TLC monitors reaction progress, while recrystallization (e.g., ethyl acetate/hexane) removes major impurities .
Advanced : LC-NMR or X-ray powder diffraction (XRPD) distinguishes regioisomers. For example, 1,4- vs. 1,5-triazole isomers exhibit distinct NOE correlations in ¹H NMR .
What strategies validate the antidepressant-like activity of this compound in preclinical models?
Basic : Tail suspension or forced swim tests in mice measure immobility time reduction. Positive controls (e.g., fluoxetine) and dose-response curves establish efficacy .
Advanced : Microdialysis or voltammetry quantifies serotonin/dopamine release in specific brain regions. Contradictory behavioral outcomes (e.g., anxiolytic vs. anxiogenic effects) may reflect off-target binding, requiring receptor subtype knockout studies .
How do substituents on the triazole ring influence the compound’s physicochemical properties?
Basic : Electron-withdrawing groups (e.g., -CN) enhance stability via resonance, while methoxy groups increase lipophilicity (logP ~2.5) .
Advanced : Hammett σ constants correlate substituent effects on reaction rates (e.g., cyclization). QSAR models predict bioavailability by linking logD7.4 to polar surface area .
What analytical techniques assess the compound’s stability under physiological conditions?
Basic : Accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC purity checks identifies degradation products (e.g., hydrolysis of nitrile to amide) .
Advanced : LC-QTOF-MS/MS characterizes degradation pathways, while Arrhenius plots extrapolate shelf life. Conflicting stability data may arise from buffer composition (e.g., phosphate vs. citrate) .
How can crystallographic data resolve disputes over tautomeric forms (1H- vs. 2H-triazole)?
Basic : SCXRD unambiguously assigns tautomers via bond lengths (e.g., N-N vs. N-C distances) and hydrogen-bonding networks .
Advanced : Variable-temperature XRD or neutron diffraction captures dynamic tautomerism. SHELXL restraints (e.g., DFIX for H-bonding) prevent overinterpretation of low-resolution data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
